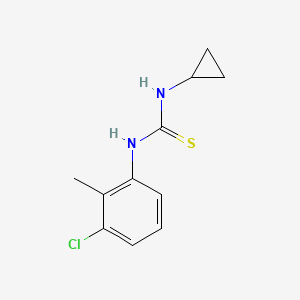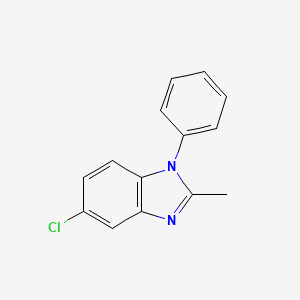![molecular formula C13H13ClN2O B5806578 4-chloro-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5806578.png)
4-chloro-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known by the name of N-(6-methyl-2-pyridyl)-4-chloro-3-hydroxybenzylamine or 6-MPCHA. It is a member of the phenol family of chemical compounds and has been found to have a number of interesting properties that make it useful for a variety of research applications.
Mechanism of Action
The mechanism of action of 4-chloro-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol is not yet fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in the production of reactive oxygen species. This could help to reduce oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol has a number of interesting biochemical and physiological effects. For example, it has been found to have potent antioxidant and anti-inflammatory properties, which could make it useful in the treatment of a variety of diseases. It has also been shown to have neuroprotective effects, which could make it useful in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chloro-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol in lab experiments is its potent antioxidant and anti-inflammatory properties. This could make it useful in a variety of research applications. However, one of the limitations of using this compound is that its mechanism of action is not yet fully understood. This could make it difficult to interpret the results of experiments using this compound.
Future Directions
There are a number of interesting future directions for research on 4-chloro-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol. For example, further studies could be conducted to better understand the compound's mechanism of action. Additionally, studies could be conducted to investigate the compound's potential use in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Finally, studies could be conducted to investigate the compound's potential use in the development of new drugs with potent antioxidant and anti-inflammatory properties.
Synthesis Methods
The synthesis of 4-chloro-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol can be achieved using a variety of methods. One of the most common methods involves the reaction of 4-chloro-3-nitrophenol with 6-methyl-2-pyridylamine in the presence of a reducing agent such as sodium dithionite. This reaction results in the formation of the desired compound in good yields.
Scientific Research Applications
The potential applications of 4-chloro-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol in scientific research are numerous. This compound has been found to have a number of interesting properties that make it useful for a variety of research applications. For example, it has been shown to have potent antioxidant and anti-inflammatory properties, which could make it useful in the treatment of a variety of diseases.
properties
IUPAC Name |
4-chloro-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-3-2-4-13(16-9)15-8-10-7-11(14)5-6-12(10)17/h2-7,17H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDWHVNMRYFCAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

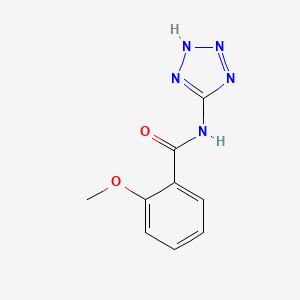

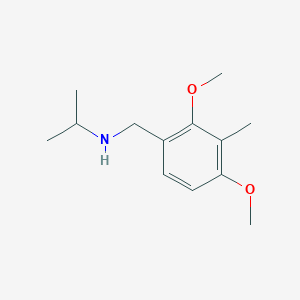

![2-methyl-3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5806527.png)
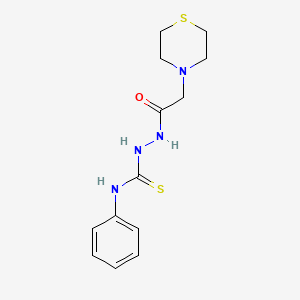
![2-[(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)carbonyl]benzoic acid](/img/structure/B5806539.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5806544.png)

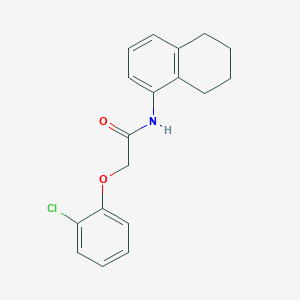
![2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5806555.png)
![2,2-dimethyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5806561.png)
